molecular formula C5H11NO3 B3049839 3-Methyl-1-nitrobutan-2-ol CAS No. 2224-38-6

3-Methyl-1-nitrobutan-2-ol

Cat. No.: B3049839
CAS No.: 2224-38-6
M. Wt: 133.15 g/mol
InChI Key: KJTQHXTUICAYHG-UHFFFAOYSA-N
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Description

3-Methyl-1-nitrobutan-2-ol is a secondary alcohol with the molecular formula C₅H₁₁NO₃ (molecular weight: 133.15 g/mol). Its structure features:

  • A hydroxyl (-OH) group on carbon 2.
  • A nitro (-NO₂) group on carbon 1.
  • A methyl (-CH₃) substituent on carbon 3.

The nitro group’s electron-withdrawing nature may influence the compound’s polarity, acidity, and reactivity compared to analogous alcohols.

Properties

IUPAC Name

3-methyl-1-nitrobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTQHXTUICAYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2224-38-6
Record name NSC17684
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1-nitrobutan-2-ol can be synthesized through several methods:

    Nitration of 3-Methyl-2-butanol: This involves the reaction of 3-methyl-2-butanol with a nitrating agent such as nitric acid (HNO3) under controlled conditions to introduce the nitro group.

    Reduction of 3-Methyl-1-nitrobutan-2-one: This method involves the reduction of 3-methyl-1-nitrobutan-2-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methyl-1-nitrobutan-2-ol can undergo oxidation reactions to form corresponding nitro ketones or nitro aldehydes.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or hydrogen gas (H2) with a catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Nitro ketones or nitro aldehydes.

    Reduction: 3-Methyl-1-aminobutan-2-ol.

    Substitution: 3-Methyl-1-chlorobutan-2-ol.

Scientific Research Applications

3-Methyl-1-nitrobutan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-1-nitrobutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The hydroxyl group allows for hydrogen bonding and other interactions that can influence the compound’s activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 3-methyl-1-nitrobutan-2-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Substituent Positions Key Features
This compound C₅H₁₁NO₃ 133.15 Nitro, hydroxyl, methyl C1 (Nitro), C2 (OH), C3 (Methyl) Secondary alcohol; nitro group enhances polarity and potential acidity .
1-Chloro-3-methylbutan-2-ol C₅H₁₁ClO 122.59 Chloro, hydroxyl, methyl C1 (Cl), C2 (OH), C3 (Methyl) Secondary alcohol; chloro substituent may reduce boiling point vs. nitro analog .
3-Sulfanyl-2-methylbutan-1-ol C₅H₁₂OS 120.21 Sulfhydryl, hydroxyl, methyl C1 (OH), C2 (Methyl), C3 (Sulfanyl) Primary alcohol; sulfhydryl group introduces sulfur-based reactivity .
3-Methyl-2-phenylbutan-1-ol C₁₁H₁₆O 164.24 Phenyl, hydroxyl, methyl C2 (Phenyl), C3 (Methyl) Aromatic substituent increases hydrophobicity and molecular weight .

Functional Group Analysis

  • Nitro vs. Chloro Groups : The nitro group in this compound is more polar and electron-withdrawing than the chloro group in 1-chloro-3-methylbutan-2-ol. This difference likely results in higher boiling points and solubility in polar solvents for the nitro derivative .
  • Hydroxyl Position : The secondary alcohol group in this compound contrasts with the primary alcohol in 3-sulfanyl-2-methylbutan-1-ol. Secondary alcohols typically exhibit lower reactivity in oxidation reactions compared to primary alcohols .
  • Aromatic vs. Aliphatic Substituents : The phenyl group in 3-methyl-2-phenylbutan-1-ol introduces steric hindrance and aromaticity, which could reduce solubility in water compared to aliphatic nitro or chloro analogs .

Research Findings and Implications

While experimental data for this compound are sparse in the provided evidence, comparisons with structurally similar compounds suggest:

Polarity and Solubility: The nitro group’s polarity may enhance solubility in polar solvents (e.g., ethanol or water) compared to chloro or phenyl derivatives.

Acidity : The electron-withdrawing nitro group could increase the acidity of the hydroxyl group relative to methyl or chloro-substituted alcohols.

Synthetic Applications : Nitro alcohols are often intermediates in organic synthesis (e.g., nitroalkene formation), whereas chloro alcohols may serve as alkylating agents .

Biological Activity

3-Methyl-1-nitrobutan-2-ol is a nitroalcohol compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C5_5H11_{11}NO2_2
  • Molecular Weight : 115.15 g/mol

The compound features a nitro group (-NO2_2) attached to a butanol backbone, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antiviral Activity : Research indicates that this compound exhibits inhibitory effects against orthomyxovirus and paramyxovirus, suggesting potential applications in antiviral therapy .
  • Cytotoxic Effects : Studies have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines, which may be linked to its ability to disrupt cellular processes and promote apoptosis .

Biological Activity Overview

Activity Type Description Reference
AntiviralInhibits viral neuraminidase activity, affecting virus replication.
CytotoxicInduces cell death in cancer cell lines through apoptosis.
AntimicrobialExhibits activity against various bacterial strains.

Case Studies and Research Findings

  • Antiviral Studies :
    • A study investigated the effects of this compound on influenza virus replication. The results showed significant inhibition of viral neuraminidase, leading to reduced viral titers in treated cell cultures .
  • Cytotoxicity Assessment :
    • In vitro assays evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent .
  • Antimicrobial Properties :
    • Research highlighted the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria, suggesting its utility as a broad-spectrum antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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